

Chmfl-abl-053 solubility and preparation for experiments

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Compound of Interest

Compound Name: Chmfl-abl-053

Cat. No.: B606656

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Application Notes and Protocols: Chmfl-abl-053

Introduction

Chmfl-abl-053 is a potent and selective inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2] It has demonstrated efficacy in suppressing the proliferation of Chronic Myeloid Leukemia (CML) cell lines and inhibiting tumor progression in xenograft mouse models.[1][3][4] These application notes provide detailed protocols for the preparation, handling, and experimental use of **Chmfl-abl-053** for researchers in oncology and drug development.

Physicochemical Properties

Solubility and Storage

Proper dissolution and storage of **Chmfl-abl-053** are critical for maintaining its stability and activity. The compound is a powder and should be stored at -20°C.[2] It is soluble in dimethyl sulfoxide (DMSO) but insoluble in water.[2]

Table 1: Solubility and Storage of **Chmfl-abl-053**

Property	Data	Reference
Appearance	Powder	[2]
Solubility	Soluble in DMSO	[2]
Storage Temperature	Store at -20°C	[2]

Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution in high-quality, anhydrous DMSO is recommended.

- Warm the vial of **Chmfl-abl-053** powder to room temperature before opening.
- Add the appropriate volume of DMSO to achieve a desired concentration (e.g., 10 mM or 20 mM).
- Vortex thoroughly to ensure the compound is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C.

Biochemical and Cellular Activity

Chmfl-abl-053 potently inhibits its target kinases and the proliferation of CML cell lines.

Table 2: Biochemical Activity of **Chmfl-abl-053**

Target Kinase	IC ₅₀ (nM)	Reference
ABL1	70	[1][2][3]
SRC	90	[1][2]
p38	62	[1][2]

Table 3: Cellular Antiproliferative Activity of **Chmfl-abl-053**

Cell Line	GI ₅₀ (nM)	Reference
K562	14	[1] [3] [4]
KU812	25	[1] [3] [4]
MEG-01	16	[1] [3] [4]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of **Chmfl-abl-053** against ABL1, SRC, or p38 kinases. A variety of commercial assay kits (e.g., ADP-Glo™, LanthaScreen™) can be adapted for this purpose.

Materials:

- Recombinant human ABL1, SRC, or p38 kinase
- Appropriate kinase substrate (e.g., Abltide for ABL1)
- ATP
- Kinase assay buffer
- **Chmfl-abl-053** stock solution (in DMSO)
- Kinase detection reagent (e.g., ADP-Glo™)
- White, opaque 384-well assay plates

Procedure:

- **Compound Dilution:** Prepare a serial dilution of **Chmfl-abl-053** in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

- Kinase Reaction:
 - Add 2.5 μ L of the diluted **Chmfl-abl-053** or DMSO control to the wells of the 384-well plate.
 - Add 2.5 μ L of the kinase/substrate mixture to each well.
 - Pre-incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 5 μ L of ATP solution.
- Incubation: Incubate the plate at room temperature for 1 hour.
- Detection:
 - Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
 - Incubate as required by the detection reagent protocol.
- Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each **Chmfl-abl-053** concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (K562 Cells)

This protocol describes how to measure the antiproliferative effect of **Chmfl-abl-053** on the K562 CML cell line using a standard viability reagent like CellTiter-Glo®.

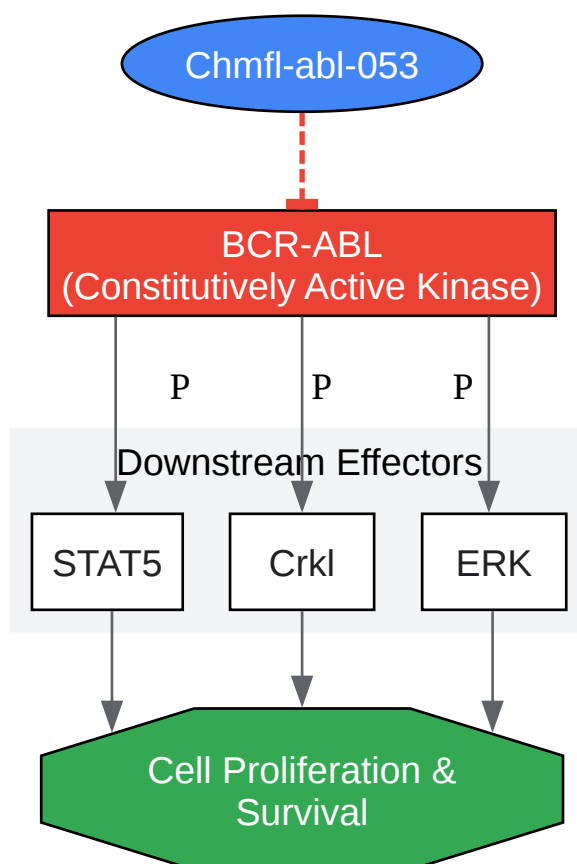
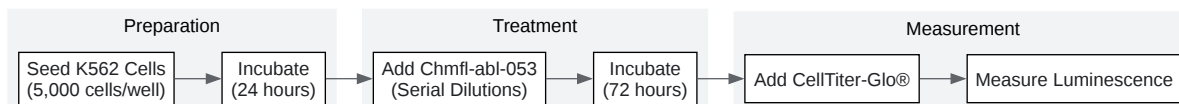
Materials:

- K562 cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Chmfl-abl-053** stock solution (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent

- White, clear-bottom 96-well plates

Procedure:

- Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of culture medium.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **Chmfl-abi-053** in culture medium. Add the desired final concentrations to the wells. The final DMSO concentration should be \leq 0.1%.
- Incubation: Incubate the cells with the compound for 72 hours.
- Viability Measurement:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Analysis: Measure luminescence with a plate reader. Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log concentration of the compound.



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